molecular formula C20H39Cl3N2O2 B14523857 N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide CAS No. 62881-14-5

N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide

Cat. No.: B14523857
CAS No.: 62881-14-5
M. Wt: 445.9 g/mol
InChI Key: OSMNSODGGPJGIZ-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an aminohexyl group, a trichloroacetamide moiety, and a hydroxydodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide typically involves the reaction of 6-aminohexylamine with 2,2,2-trichloroacetyl chloride, followed by the introduction of a 2-hydroxydodecyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trichloroacetamide moiety can be reduced to form simpler amides.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets and pathways. The aminohexyl group may facilitate binding to proteins or enzymes, while the trichloroacetamide moiety can interact with nucleophilic sites. The hydroxydodecyl chain may enhance the compound’s solubility and membrane permeability, allowing it to exert its effects within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Aminohexyl)prop-2-enamide: Shares the aminohexyl group but differs in the acetamide moiety.

    Acetamide, N-(6-aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl): Similar structure but with fewer chlorine atoms.

Uniqueness

N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trichloroacetamide moiety distinguishes it from other similar compounds, potentially offering different reactivity and applications.

Properties

CAS No.

62881-14-5

Molecular Formula

C20H39Cl3N2O2

Molecular Weight

445.9 g/mol

IUPAC Name

N-(6-aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide

InChI

InChI=1S/C20H39Cl3N2O2/c1-2-3-4-5-6-7-8-11-14-18(26)17-25(19(27)20(21,22)23)16-13-10-9-12-15-24/h18,26H,2-17,24H2,1H3

InChI Key

OSMNSODGGPJGIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCCCCCN)C(=O)C(Cl)(Cl)Cl)O

Origin of Product

United States

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